An In-depth Technical Guide to 3-Amino-4-(2,3-difluorophenyl)butyric Acid: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 3-Amino-4-(2,3-difluorophenyl)butyric Acid: Structure, Properties, and Synthetic Approaches
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-(2,3-difluorophenyl)butyric acid, a fluorinated β-amino acid of significant interest in medicinal chemistry. While specific experimental data for the 2,3-difluoro isomer is limited in publicly available literature, this document synthesizes information from closely related and well-studied analogues, such as the 2,4-difluoro and 2,4,5-trifluoro derivatives, to project its chemical characteristics and potential applications. The guide will delve into its structural features, physicochemical properties, and plausible synthetic pathways. Furthermore, it will explore its potential role as a gamma-aminobutyric acid (GABA) analogue and its implications in the development of novel therapeutics for neurological disorders. Detailed experimental protocols for synthesis and characterization, based on established methodologies for similar compounds, are also presented to provide a practical framework for researchers in the field.
Introduction: The Significance of Fluorinated β-Amino Acids
Fluorination is a powerful strategy in modern drug discovery, often employed to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. The introduction of fluorine atoms into a phenyl ring, as seen in the case of phenyl-substituted β-amino acids, can significantly modulate the electronic properties and lipophilicity of the molecule. This has led to the development of several successful drugs.
3-Amino-4-phenylbutyric acid and its derivatives are of particular interest due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This structural mimicry allows them to potentially interact with GABA receptors and transporters, making them valuable candidates for the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and neuropathic pain. While a significant body of research exists for various fluorinated isomers, this guide will focus on the less-documented 3-Amino-4-(2,3-difluorophenyl)butyric acid, providing a scientifically grounded projection of its properties and synthesis.
Chemical Structure and Stereochemistry
The core structure of 3-Amino-4-(2,3-difluorophenyl)butyric acid consists of a butyric acid backbone with an amino group at the β-position (carbon 3) and a 2,3-difluorophenyl group attached to carbon 4.
The presence of a chiral center at the third carbon atom (C3) means that 3-Amino-4-(2,3-difluorophenyl)butyric acid can exist as two enantiomers: (R)-3-Amino-4-(2,3-difluorophenyl)butyric acid and (S)-3-Amino-4-(2,3-difluorophenyl)butyric acid. The stereochemistry of this class of compounds is crucial as it often dictates their biological activity and pharmacokinetic profiles. For instance, in many biologically active molecules, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.
Physicochemical Properties: A Comparative Analysis
| Property | (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid | 3-Amino-4-(2,6-difluorophenyl)butanoic acid | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
| CAS Number | 1336324-29-8[1] | 1391249-09-4[2] | 936630-57-8[3] |
| Molecular Formula | C₁₀H₁₁F₂NO₂[2] | C₁₀H₁₁F₂NO₂[2] | C₁₀H₁₀F₃NO₂[4] |
| Molecular Weight | 215.20 g/mol [2] | 215.20 g/mol [2] | 233.19 g/mol [5] |
| Purity | 97%[1] | ≥98%[2] | 95%[4] |
| Appearance | Not specified | Not specified | Solid[4] |
| Storage | Not specified | Sealed in dry, 2-8℃[2] | Not specified |
Data for 3-Amino-4-(2,3-difluorophenyl)butyric acid is not available in the searched sources.
Based on these analogues, it is anticipated that 3-Amino-4-(2,3-difluorophenyl)butyric acid would be a solid at room temperature with a molecular weight of approximately 215.20 g/mol . The 2,3-difluoro substitution pattern is expected to influence its polarity and lipophilicity, which in turn would affect its solubility and membrane permeability.
Synthesis of 3-Amino-4-(2,3-difluorophenyl)butyric Acid: A Proposed Pathway
The synthesis of phenyl-substituted β-amino acids often involves the use of protecting groups for the amine functionality, with the tert-butyloxycarbonyl (Boc) group being a common choice. A plausible synthetic route for 3-Amino-4-(2,3-difluorophenyl)butyric acid can be adapted from established methods for its analogues.
A key intermediate in the synthesis of similar compounds is the Boc-protected version, such as Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, which is a precursor for the antidiabetic drug sitagliptin.[4][6] The synthesis of this intermediate often involves a multi-step process.[6]
Below is a proposed, logical workflow for the synthesis of the target molecule.
Caption: Proposed synthetic workflow for 3-Amino-4-(2,3-difluorophenyl)butyric acid.
Experimental Protocol: A General Approach
The following is a generalized, step-by-step methodology for the synthesis of a Boc-protected intermediate, which can be adapted for the 2,3-difluoro target compound.
Step 1: Synthesis of the Boc-Protected Amino Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (or the corresponding 2,3-difluoro analogue) and sodium hydroxide in water.[7]
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Cooling: Cool the solution to approximately 20°C.
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Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in an organic solvent immiscible with water (e.g., toluene).[7]
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Reaction: Maintain the temperature at 20°C and stir the mixture for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
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Work-up: Upon completion, separate the aqueous and organic layers. Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., HCl).
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Extraction: Extract the product from the acidified aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Justification of Experimental Choices:
-
Boc Protection: The use of a Boc protecting group is standard in peptide synthesis and for amino acids intended for further chemical modification. It is stable under a wide range of reaction conditions but can be easily removed under acidic conditions.
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Two-Phase System: The use of a water-immiscible organic solvent for the Boc-anhydride solution allows for a controlled reaction and simplifies the initial work-up.[7]
-
Temperature Control: Maintaining a constant temperature of 20°C is crucial for controlling the reaction rate and minimizing the formation of by-products.
Potential Pharmacological Activity as a GABA Analogue
While no specific pharmacological data for 3-Amino-4-(2,3-difluorophenyl)butyric acid has been found, its structural similarity to GABA suggests it may act as a GABA analogue. Such compounds can exert their effects through several mechanisms:
-
Direct Receptor Binding: Acting as an agonist or antagonist at GABA-A or GABA-B receptors.
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Inhibition of GABA Transporters (GATs): Preventing the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and prolonging its inhibitory effect.
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Inhibition of GABA Transaminase (GABA-T): Blocking the enzyme responsible for GABA degradation, leading to elevated GABA levels in the brain.
The 2,3-difluorophenyl moiety is expected to increase the lipophilicity of the molecule compared to its non-fluorinated counterpart, which may enhance its ability to cross the blood-brain barrier. The electronic effects of the fluorine atoms could also influence its binding affinity to target proteins.
The therapeutic potential of such compounds in neurological disorders is significant. For instance, analogues of GABA are used in the treatment of epilepsy, anxiety disorders, and neuropathic pain.
Analytical Characterization
The characterization of 3-Amino-4-(2,3-difluorophenyl)butyric acid and its intermediates would rely on standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound and to monitor the progress of the reaction. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) would likely be effective.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for elucidating the chemical structure and confirming the substitution pattern on the phenyl ring.
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Chiral Chromatography or Polarimetry: To determine the enantiomeric purity of the final product.
Conclusion and Future Directions
3-Amino-4-(2,3-difluorophenyl)butyric acid represents a compelling target for synthesis and pharmacological evaluation. While direct experimental data is currently lacking, a comprehensive understanding of its closely related analogues provides a strong foundation for future research. The proposed synthetic pathway offers a viable route to obtain this compound for further investigation.
Future research should focus on the stereoselective synthesis of the (R) and (S) enantiomers and their subsequent pharmacological characterization. In vitro and in vivo studies will be necessary to determine their activity at GABA receptors and transporters, as well as their potential efficacy in models of neurological disorders. Such investigations will be crucial in unlocking the therapeutic potential of this and other novel fluorinated β-amino acids.
References
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MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026-02-27). [Link]
- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
PubMed. (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2007-01-01). [Link]
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ResearchGate. (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. [Link]
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PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]
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